![molecular formula C22H24ClN3O5S2 B2446042 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361159-77-5](/img/structure/B2446042.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H24ClN3O5S2 and its molecular weight is 510.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
Antibacterial and Antifungal Properties : Some derivatives of this compound have demonstrated significant antimicrobial activity. Research indicates that derivatives with electron-donating groups like hydroxyl, amino, and methoxy exhibit enhanced antimicrobial properties against both gram-positive and gram-negative species, as well as antifungal activity against species like Candida albicans and Aspergillus niger (Chawla, 2016).
Synthesis for Antimicrobial Evaluation : The compound has been included in the synthesis of various derivatives for evaluating their antimicrobial efficacy. Studies have shown that specific derivatives exhibit low minimal inhibitory concentrations (MIC) against certain bacterial and fungal species, comparable to standard drugs like chloramphenicol and ketoconazole (P et al., 2021).
Anticancer Research
Pro-apoptotic Activity in Cancer Treatment : Derivatives of this compound have been synthesized for their potential in cancer treatment, particularly showing proapoptotic activities. Certain derivatives have demonstrated significant growth inhibition in melanoma cell lines, suggesting their potential as anticancer agents (Yılmaz et al., 2015).
Anticancer Evaluation : Further research into derivatives of this compound has revealed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives have shown higher activities than reference drugs used in the studies (Ravinaik et al., 2021).
Other Applications
Synthesis of Polyamides : This compound has been used in the synthesis of new aromatic polyamides containing s-triazine rings, which are characterized by their solubility and thermal stability. These polyamides have potential applications in various industrial and technological fields (Sagar et al., 1997).
Carbonic Anhydrase Inhibitors : Some derivatives of this compound have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, which are significant in various physiological processes. These studies have implications for developing treatments for conditions like glaucoma and edema (Supuran et al., 2013).
Propriétés
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5S2/c1-30-13-11-26(12-14-31-2)33(28,29)19-9-5-17(6-10-19)21(27)25-22-24-20(15-32-22)16-3-7-18(23)8-4-16/h3-10,15H,11-14H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXSAVGKIIQUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


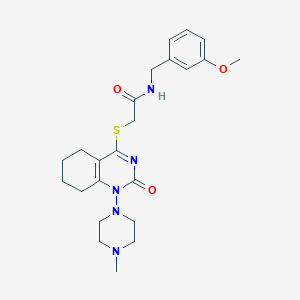
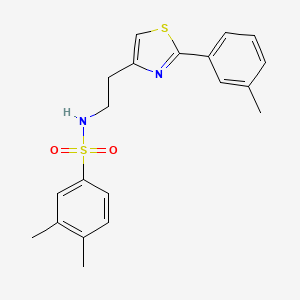
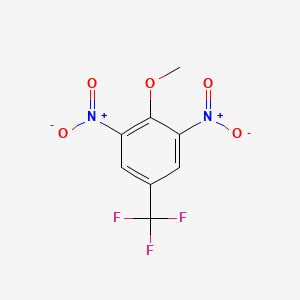

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2,6-difluorophenyl)methyl]oxamide](/img/structure/B2445969.png)
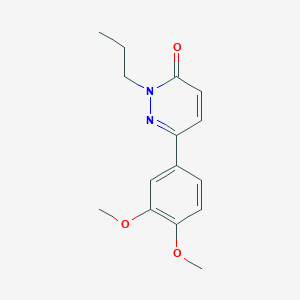
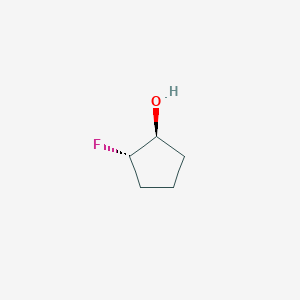
![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane](/img/structure/B2445973.png)

![3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2445976.png)

![4-fluoro-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2445978.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide](/img/structure/B2445979.png)